molecular formula C18H14ClN5O4S B14937253 2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-4-nitrobenzamide

2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-4-nitrobenzamide

Cat. No.: B14937253
M. Wt: 431.9 g/mol
InChI Key: ZGQAFECXAAJSBZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-4-nitrobenzamide is a complex organic compound that features a thiadiazole ring, a nitrobenzamide moiety, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate. The resulting thiadiazole intermediate is then coupled with 2-chloro-4-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient coupling agents to reduce the amount of waste generated .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s thiadiazole ring and nitrobenzamide moiety are believed to play key roles in its biological activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the thiadiazole ring, nitrobenzamide moiety, and chloro substituent in 2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-4-nitrobenzamide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H14ClN5O4S

Molecular Weight

431.9 g/mol

IUPAC Name

2-chloro-N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C18H14ClN5O4S/c1-2-15-22-23-18(29-15)21-17(26)12-5-3-4-6-14(12)20-16(25)11-8-7-10(24(27)28)9-13(11)19/h3-9H,2H2,1H3,(H,20,25)(H,21,23,26)

InChI Key

ZGQAFECXAAJSBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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